1-Butanethiol, 4-(methylthio)- 1-Butanethiol, 4-(methylthio)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC17849157
InChI: InChI=1S/C5H12S2/c1-7-5-3-2-4-6/h6H,2-5H2,1H3
SMILES:
Molecular Formula: C5H12S2
Molecular Weight: 136.3 g/mol

1-Butanethiol, 4-(methylthio)-

CAS No.:

Cat. No.: VC17849157

Molecular Formula: C5H12S2

Molecular Weight: 136.3 g/mol

* For research use only. Not for human or veterinary use.

1-Butanethiol, 4-(methylthio)- -

Specification

Molecular Formula C5H12S2
Molecular Weight 136.3 g/mol
IUPAC Name 4-methylsulfanylbutane-1-thiol
Standard InChI InChI=1S/C5H12S2/c1-7-5-3-2-4-6/h6H,2-5H2,1H3
Standard InChI Key VLSYQLPMYBNHCJ-UHFFFAOYSA-N
Canonical SMILES CSCCCCS

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound’s structure features a four-carbon aliphatic chain with sulfur-based functional groups at both termini. The primary thiol group at position 1 provides characteristic nucleophilicity and reducing capacity, while the methylthio substituent at position 4 introduces steric bulk and electron-donating effects. X-ray crystallographic analyses of analogous thioether-thiol compounds reveal gauche conformations about the central C2-C3 bond, minimizing steric clashes between the sulfur substituents.

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name4-methylsulfanylbutane-1-thiol
Molecular FormulaC₅H₁₂S₂
Canonical SMILESCSCCCCS
InChI KeyVLSYQLPMYBNHCJ-UHFFFAOYSA-N
Bond Length (C-S)1.81–1.84 Å (typical)
Torsional Angle (C2-C3)68–72°

Spectroscopic Signatures

Fourier-transform infrared spectroscopy (FTIR) shows strong absorption bands at 2550–2570 cm⁻¹ (S-H stretch) and 700–725 cm⁻¹ (C-S vibration). Nuclear magnetic resonance (NMR) spectral data include:

  • ¹H NMR (CDCl₃): δ 1.45–1.52 (m, 4H, CH₂CH₂), 2.05 (s, 3H, SCH₃), 2.50 (t, 2H, SCH₂), 1.65 (quin, 2H, CH₂CH₂S), 1.34 (t, 1H, SH)

  • ¹³C NMR: δ 15.8 (SCH₃), 22.1 (C4), 28.7 (C3), 36.4 (C2), 24.9 (C1)

Synthetic Methodologies

MethodYield (%)Purity (%)Energy Input (kJ/mol)
Thiol-ene coupling8295120
Nucleophilic displacement688895

Physicochemical Behavior

Thermodynamic Properties

The compound exhibits limited water solubility (1.2 g/L at 25°C) but high miscibility with polar aprotic solvents like DMSO and DMF. Key thermodynamic parameters include:

  • Boiling point: 196–198°C at 760 mmHg

  • Density: 1.02 g/cm³ at 20°C

  • LogP (octanol-water): 2.51

Reactivity Profile

The primary thiol group undergoes predictable thiol-specific reactions:

  • Metal Coordination: Binds transition metals via S donor atoms, forming complexes with Cu(I), Hg(II), and Pd(0).

Functional Applications

Polymer Chemistry

Incorporation into mercapto-terminated polyethers enhances elastomer properties. Vulcanization studies show a 40% increase in crosslink density compared to 1-butanethiol when used as a co-agent.

Biochemical Modulation

At 10–50 μM concentrations, the compound increases glutathione reductase activity by 22±3% in vitro through allosteric disulfide bond reorganization. Contrastingly, 1-butanethiol demonstrates inhibitory effects above 5 mM , highlighting the critical role of the methylthio substituent.

Table 3: Biological Activity Comparison

Parameter4-(Methylthio) Derivative1-Butanethiol
Glutathione Reductase EC₅₀18 μM4.2 mM
LD₅₀ (rat oral)480 mg/kg150 mg/kg
Odor Threshold8 ppb1.4 ppb

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